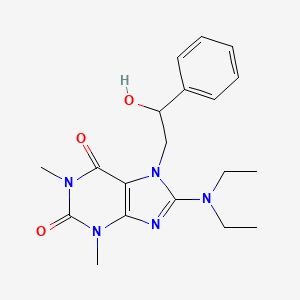
8-(diethylamino)-7-(2-hydroxy-2-phenylethyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-(Diethylamino)-7-(2-hydroxy-2-phenylethyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a complex organic compound that belongs to the purine class of molecules These molecules are known for their significance in biological systems, often forming the backbone of important biological macromolecules
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 8-(Diethylamino)-7-(2-hydroxy-2-phenylethyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione typically involves multi-step chemical reactions. One common approach starts with the purine base, which undergoes alkylation with diethylamine under controlled conditions. This is followed by a subsequent reaction with a hydroxy-phenylethyl intermediate. Careful control of temperature, pH, and reaction time is crucial to achieving high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound would require scalable synthetic routes that can be optimized for efficiency and cost-effectiveness. This might involve continuous flow reactors or batch processes with rigorous quality control measures to ensure consistency in product quality.
化学反应分析
Types of Reactions it Undergoes:
Oxidation: : The compound can undergo oxidation, particularly at the hydroxyl and amine groups, leading to the formation of corresponding ketones and oxides.
Reduction: : Reduction reactions may target the purine ring, potentially converting it to dihydro forms.
Substitution: : The diethylamino group can be substituted with other nucleophiles under appropriate conditions, leading to derivatives with varying properties.
Oxidizing Agents: : Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reducing Agents: : Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Nucleophiles: : Halides, amines, alkoxides
Oxidation: : Produces oxo derivatives of the original compound.
Reduction: : Results in dihydropurine derivatives.
Substitution: : Leads to a variety of substituted purine derivatives.
科学研究应用
The compound has found use in several research domains:
Chemistry: : As a building block for synthesizing complex molecules and as a subject for studying reaction mechanisms.
Biology: : Investigated for its potential interactions with biological macromolecules, such as enzymes and receptors.
Medicine: : Explored for its potential pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: : Utilized in the development of new materials and chemical processes.
作用机制
The compound is thought to exert its effects primarily through interactions with biological macromolecules. It may bind to specific receptors or enzymes, modulating their activity and triggering various biochemical pathways. The precise molecular targets can vary depending on the specific application and context of use.
相似化合物的比较
Compared to other purine derivatives, 8-(Diethylamino)-7-(2-hydroxy-2-phenylethyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is unique due to its specific substitution pattern. This confers unique chemical and biological properties that distinguish it from other compounds, such as:
Caffeine: : 1,3,7-Trimethylxanthine, well-known stimulant.
Theobromine: : Found in chocolate, with similar structure but different effects.
Theophylline: : Used in medicine to treat respiratory diseases.
This uniqueness makes this compound a valuable compound in both scientific research and practical applications.
属性
IUPAC Name |
8-(diethylamino)-7-(2-hydroxy-2-phenylethyl)-1,3-dimethylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O3/c1-5-23(6-2)18-20-16-15(17(26)22(4)19(27)21(16)3)24(18)12-14(25)13-10-8-7-9-11-13/h7-11,14,25H,5-6,12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJFBPDCBGRUABD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=NC2=C(N1CC(C3=CC=CC=C3)O)C(=O)N(C(=O)N2C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














